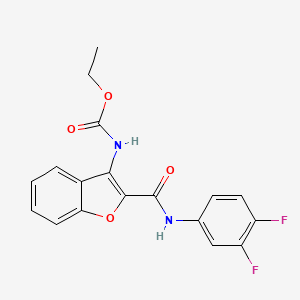

![molecular formula C24H35N3O4S2 B2378781 2,4,5-trimethyl-N-(2-{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide CAS No. 667892-20-8](/img/structure/B2378781.png)

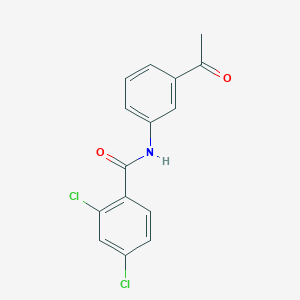

2,4,5-trimethyl-N-(2-{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,4,5-trimethyl-N-(2-{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs . It also contains a piperazine ring, which is a common feature in many drugs and is known for its wide range of biological activities.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition and Anticonvulsant Action

- Benzenesulfonamide derivatives, including 2,4,5-trimethyl-N-(2-{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide, act as effective carbonic anhydrase inhibitors (Mishra et al., 2017). This enzyme plays a crucial role in various physiological processes. Some derivatives in this category have shown anticonvulsant activity, offering seizure protection in animal models.

Cancer Research and Tumor Inhibition

- Sulfonamide derivatives, including those with a structure similar to the compound , have been studied for their role in inhibiting tumor-associated enzymes like human carbonic anhydrase IX and XII (Congiu et al., 2015). These enzymes are involved in tumor growth and metastasis, making such compounds potential candidates for cancer therapy.

Crystal Structure and Computational Studies

- The compound's analogs have been subject to crystal structure studies and Density Functional Theory (DFT) calculations to understand their reactive sites for electrophilic and nucleophilic nature (Kumara et al., 2017). These insights are crucial for designing more effective drugs and understanding their interaction with biological molecules.

Antimalarial Activity

- Piperazine derivatives, structurally related to the given compound, have been investigated for their potential anti-malarial activity (Cunico et al., 2009). This suggests a possible application of such compounds in treating malaria, a significant global health concern.

Cytotoxicity and Carbonic Anhydrase Inhibition

- Some derivatives have shown interesting cytotoxic activities, potentially crucial for anti-tumor activity studies, while also strongly inhibiting carbonic anhydrase isoforms (Gul et al., 2016). This dual action highlights their significance in cancer research.

Adenosine Receptor Antagonism

- Research has identified certain piperazine derivatives as potent antagonists of A2B adenosine receptors (Esteve et al., 2006), relevant in various pharmacologic applications including cardiac and inflammatory disorders.

Propriétés

IUPAC Name |

2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O4S2/c1-17-13-21(5)23(15-19(17)3)32(28,29)25-7-8-26-9-11-27(12-10-26)33(30,31)24-16-20(4)18(2)14-22(24)6/h13-16,25H,7-12H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSZCUABOCZGQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2378698.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)

![(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2378707.png)

![5-(4-acetylpiperazin-1-yl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378708.png)

![methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2378712.png)

![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2378716.png)

![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2378718.png)